molecular formula C12H16N2O3S B14915154 1-(2,4-Dimethylthiazole-5-carbonyl)piperidine-4-carboxylic acid

1-(2,4-Dimethylthiazole-5-carbonyl)piperidine-4-carboxylic acid

Cat. No.: B14915154
M. Wt: 268.33 g/mol
InChI Key: ZNFSCDOHMBPUDF-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylthiazole-5-carbonyl)piperidine-4-carboxylic acid is a complex organic compound that features a thiazole ring and a piperidine ring.

Preparation Methods

The synthesis of 1-(2,4-Dimethylthiazole-5-carbonyl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the thiazole and piperidine precursors. The thiazole ring can be synthesized through the cyclization of appropriate amido-nitriles under mild reaction conditions . The piperidine ring is often prepared via hydrogenation of pyridine derivatives. The final step involves the coupling of the thiazole and piperidine rings through a carbonylation reaction, often using reagents such as thionyl chloride or oxalyl chloride .

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylthiazole-5-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar residues . These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(2,4-Dimethylthiazole-5-carbonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined thiazole and piperidine rings, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33 g/mol

IUPAC Name

1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C12H16N2O3S/c1-7-10(18-8(2)13-7)11(15)14-5-3-9(4-6-14)12(16)17/h9H,3-6H2,1-2H3,(H,16,17)

InChI Key

ZNFSCDOHMBPUDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)C(=O)O

Origin of Product

United States

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